molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B057737 m-Toluidine CAS No. 108-44-1

m-Toluidine

Cat. No.: B057737
CAS No.: 108-44-1
M. Wt: 107.15 g/mol
InChI Key: JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Description

m-Toluidine: , also known as 3-methylaniline, is an aromatic amine with the chemical formula C₇H₉N. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in the production of dyes, pigments, and other organic chemicals .

Biochemical Analysis

Biochemical Properties

m-Toluidine is an aryl amine, similar to aniline, except that a methyl group is substituted onto the benzene ring . Due to the amino group bonded to the aromatic ring, this compound is weakly basic . It is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts .

Cellular Effects

The cellular effects of this compound are not well-studied. It has been shown that toluidine blue O (TBO), a related compound, can have significant effects on cells. TBO has been shown to have a high affinity for biomembranes, suggesting a possible association with membranous organelles like mitochondria . It has been shown to increase protein carbonylation and lipid peroxidation levels, decrease reduced glutathione levels, and uncouple oxidative phosphorylation in mitochondria .

Molecular Mechanism

It has been shown that this compound can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It has been shown that TBO can have significant effects over time. For example, TBO has been shown to cause uncoupling of oxidative phosphorylation and loss of inner mitochondrial membrane integrity .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well studied. It has been shown that TBO can have significant effects in animal models. For example, TBO has been shown to reduce cellular ATP levels and ATP/ADP and ATP/AMP ratios, inhibit gluconeogenesis and ureagenesis, and stimulate glycogenolysis and glycolysis .

Metabolic Pathways

It has been shown that o-Toluidine, a related compound, undergoes 4-hydroxylation and N-acetylation in rats .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It has been shown that TBO can have significant effects on transport and distribution. For example, TBO has been shown to have a high affinity for biomembranes .

Subcellular Localization

The subcellular localization of this compound is not well understood. It has been shown that TBO can have significant effects on subcellular localization. For example, at the time of light exposure, TBO was present in the endoplasmic reticulum and Golgi regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Toluidine can be synthesized through several methods. One common method involves the nitration of toluene to produce 3-nitrotoluene, followed by reduction using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction conditions typically involve temperatures around 50-100°C and pressures of 1-5 atmospheres .

Industrial Production Methods: In industrial settings, this compound is often produced continuously. A notable method involves the diazotization of meta-tolylamine followed by hydrolysis. This process includes continuously adding the diazonium salt of meta-tolylamine to diluted sulfuric acid and reacting at temperatures between 106-150°C while controlling the concentration of sulfuric acid to 25-64 wt% .

Chemical Reactions Analysis

Types of Reactions: m-Toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

m-Toluidine is one of three isomers of toluidine, the others being o-toluidine (2-methylaniline) and p-toluidine (4-methylaniline). These isomers differ in the position of the methyl group relative to the amino group on the benzene ring .

Comparison:

Uniqueness of this compound: this compound is unique in its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its applications in the production of dyes, pigments, and pharmaceuticals highlight its importance in various industries .

Similar Compounds

  • o-Toluidine (2-methylaniline)
  • p-Toluidine (4-methylaniline)
  • Aniline (phenylamine)

Properties

IUPAC Name

3-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3
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InChI Key

JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)N
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Molecular Formula

C7H9N, Array
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Related CAS

104318-58-3, 638-03-9 (hydrochloride)
Record name Poly(m-toluidine)
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DSSTOX Substance ID

DTXSID1026792
Record name 3-Methylaniline
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Molecular Weight

107.15 g/mol
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Physical Description

M-toluidine appears as a clear colorless liquid. Flash point below 200 °F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal., Colorless to light-yellow liquid with an aromatic, amine-like odor; [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colorless to light-yellow liquid with an aromatic, amine-like odor., Colorless to light-yellow liquid with an aromatic, amine-like odor. [Note: Used as a basis for many dyes.]
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Boiling Point

398.1 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C, 398.1 °F, 397 °F
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Flash Point

186 °F (USCG, 1999), 187 °F, 187 °F (86 °C) (Closed cup), 85 °C c.c.
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Solubility

2 % (NIOSH, 2023), Very soluble in acetone, benzene, diethyl ether, ethanol, Soluble in alcohol, ether, dilute acids, In water, 1.50X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.1 (poor), 2%
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9889 g/cu cm at 20 °C, Relative density (water = 1): 0.99, 0.989, 0.999
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 106 °F (NIOSH, 2023), 0.3 [mmHg], 0.303 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17, 1 mmHg at 106 °F, (106 °F): 1 mmHg
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Color/Form

Colorless to light yellow liquid

CAS No.

108-44-1
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Melting Point

-22.7 °F (USCG, 1999), -31.3 °C, -30 °C, -23 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of m-Toluidine?

A1: this compound has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using several spectroscopic techniques:

  • FTIR: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring vibrations are observed. [, , , , ]
  • UV-Vis: Absorption maxima and redox potentials differ from polyaniline due to a shorter conjugation length in this compound polymers. []
  • NMR: Provides detailed information about the hydrogen atom environment within the molecule, useful for structural confirmation and analysis of derivatives. []

Q3: What is the solubility of this compound?

A3: this compound exhibits solubility in various organic solvents like methanol [], dimethyl sulfoxide (DMSO) [], and likely others, facilitating its use in chemical synthesis and material preparation.

Q4: How does this compound influence the properties of polymers it is incorporated into?

A4: this compound, when copolymerized with other monomers, influences the resulting polymer properties:

  • Conductivity: Inclusion of this compound can enhance conductivity in copolymers compared to homopolymers. For example, poly(o/m-toluidine-co-o/m-nitroaniline) exhibited higher conductivity than individual homopolymers. []
  • Thermal Stability: Incorporating this compound into polymer composites, such as those with montmorillonite, can improve thermal stability, likely due to increased chain compactness and interfacial interactions. [, ]
  • Optical Properties: Copolymers containing this compound can display shifts in absorption maxima in UV-Vis spectra compared to homopolymers. [, ]

Q5: How does pH affect the electrochemical behavior of this compound polymers?

A5: The electrochemical behavior of this compound-based polymers, like poly(o-phenylenediamine-co-m-toluidine), is influenced by pH. They show good electrochemical activity even at pH 8.0. []

Q6: Can this compound be used in catalytic applications?

A6: While not directly used as a catalyst, this compound serves as a precursor for synthesizing substituted phosphazene compounds. These compounds exhibit catalytic activity in benzoxazine resin curing, influencing the curing process, thermal properties, and flammability. []

Q7: How effective are nickel catalysts in converting m-nitrotoluene to this compound?

A7: Nickel catalysts have been successfully employed in the hydrogenation of m-nitrotoluene to produce this compound. Notably, amorphous Ni-B alloy catalysts have shown high efficiency, achieving yields of this compound up to 99.8% under optimized reaction conditions. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, molecular dynamics simulations have been used to investigate structural and dynamical properties of liquid and supercooled liquid this compound. These simulations provide insights into the behavior of this compound as it approaches the liquid-glass transition. []

Q9: How do structural modifications of this compound affect its properties?

A9: Introducing substituents on the phosphazene ring, with this compound as a substituent, significantly affects its catalytic activity in benzoxazine curing. The number and type of substituents influence the strength of the catalytic effect. [] Additionally, the position of the methyl group (ortho, meta, para) in toluidine isomers impacts their toxicity profiles. []

Q10: What are the known toxicological effects of this compound?

A10: Studies have shown that this compound can cause methemoglobinemia, a condition where the oxygen-carrying capacity of red blood cells is reduced. [, ] Additionally, exposure to this compound has been linked to increased levels of methemoglobin (MetHb) in rats, indicating potential blood toxicity. []

Q11: Are there specific concerns regarding occupational exposure to this compound?

A11: Hairdressers may be occupationally exposed to this compound through the use of hair dyes and waving treatments. Studies have detected this compound in the blood of hairdressers, suggesting a need for exposure monitoring and control in this profession. [, ]

Q12: How is this compound typically analyzed?

A12: Several analytical techniques are employed for this compound detection and quantification:

  • Gas Chromatography–Tandem Mass Spectrometry (GC-MS): Used to analyze this compound hemoglobin adducts in blood samples, allowing for sensitive exposure assessment. [, ]
  • High-Resolution Dielectric Spectroscopy: This technique helps to investigate the molecular dynamics of this compound, especially the presence and characteristics of secondary relaxation processes near the glass transition. [, ]

Q13: What are the environmental concerns related to this compound?

A13: Although specific details on this compound degradation are limited within the provided research, its presence in various products like hair dyes raises concerns about its release into the environment. Further research is necessary to assess its environmental fate, persistence, and potential for bioaccumulation.

Q14: What is the historical context of this compound research?

A14: Research on this compound has evolved from understanding its fundamental chemical properties to exploring its applications in polymer chemistry, material science, and more recently, assessing its potential health and environmental impacts. Early work focused on its synthesis and reactivity, [, ] while contemporary research investigates its use in specialized applications like conductive polymers [, , , , , ] and sensors. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.